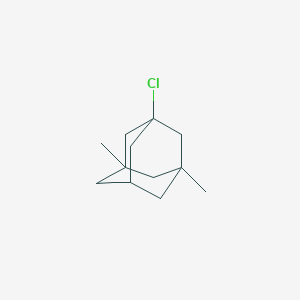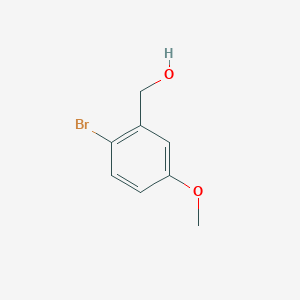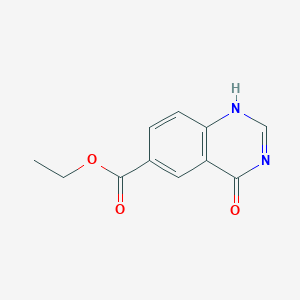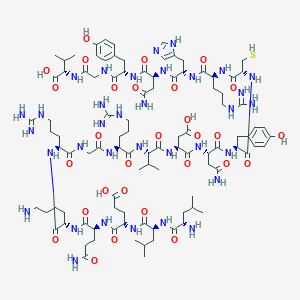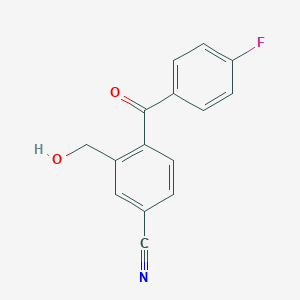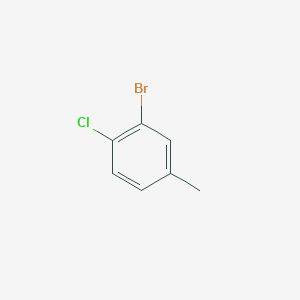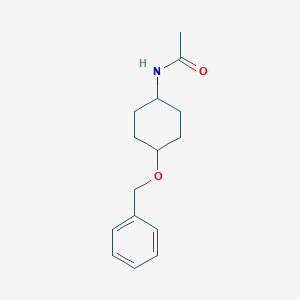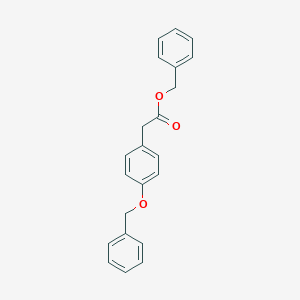
6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide
Overview
Description
6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide (MTCCA) is a synthetic compound that has gained attention in the scientific community due to its potential applications in various research fields. MTCCA is a carbazole derivative that has been synthesized through several methods, and its mechanism of action and physiological effects have been studied extensively.
Scientific Research Applications
Antitumor Applications :
- Temozolomide, a notable antitumor drug, has been synthesized through pathways involving intermediates related to 6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide (Wang et al., 1997).
- A series of tetrahydrocarbazole derivatives exhibited potent in vitro and in vivo antitumor activity against leukemia and solid tumors (Jasztold-Howorko et al., 1994).
Synthesis and Chemical Properties :
- Various synthesis pathways and the reactivity of related compounds have been explored, demonstrating the versatility of the tetrahydrocarbazole structure in medicinal chemistry (Itaya & Ogawa, 1985).
Antimicrobial Activity :
- Some derivatives of 6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide have shown promising antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents (Mohamed et al., 2016).
Molecular Docking and Drug Design :
- Molecular docking studies have been carried out to understand the interactions of these compounds with biological targets, aiding in the design of more effective drugs (Mohamed et al., 2016).
Potential in Cancer Therapy :
- Various derivatives have been investigated for their potential in cancer therapy, with some showing significant inhibitory effects on tumor cell growth (Wang et al., 1997).
Mechanism of Action
Target of Action
Frovatriptan Racemate, also known as “1H-Carbazole-6-carboxamide, 2,3,4,9-tetrahydro-3-(methylamino)-” or “6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide”, primarily targets the 5-HT1B and 5-HT1D receptors . These receptors are part of the serotonin receptor family and are predominantly found in cranial blood vessels and certain areas of the brain .
Mode of Action
Frovatriptan acts as a selective agonist for the 5-HT1B and 5-HT1D receptors . By binding to these receptors, Frovatriptan induces vasoconstriction, specifically in the arteries and veins that supply blood to the head . This interaction and the resulting vasoconstriction are believed to be the primary mode of action for Frovatriptan .
Biochemical Pathways
The biochemical pathway primarily affected by Frovatriptan involves the serotonin (5-HT) neurotransmitter system . By acting as an agonist at the 5-HT1B and 5-HT1D receptors, Frovatriptan influences the serotonin signaling pathway, leading to vasoconstriction . This vasoconstriction can help alleviate the symptoms of migraines, which are thought to be caused, in part, by the dilation of blood vessels in the brain .
Pharmacokinetics
Frovatriptan has an oral bioavailability of approximately 22% to 30% . The time to peak concentration is typically 2 to 3 hours, but approximately 60% to 70% of the maximum plasma concentration is achieved within 1 hour of dosing . Frovatriptan has a relatively long terminal elimination half-life of approximately 26 hours , which is independent of age, gender, and renal function . It is primarily metabolized by the CYP1A2 isoenzyme of cytochrome P-450 and is cleared by the kidney and liver .
Result of Action
The primary result of Frovatriptan’s action is the relief of migraine symptoms . By causing vasoconstriction in the cranial arteries, Frovatriptan can help to alleviate the pain associated with migraines, which is thought to be caused by the dilation of these blood vessels .
Action Environment
The action of Frovatriptan can be influenced by various environmental factors. Additionally, the pharmacokinetics of Frovatriptan were found to be only slightly changed in subjects with renal impairment or mild-to-moderate hepatic impairment . .
properties
IUPAC Name |
6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSQPHWEGNHMSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70861423 | |
| Record name | 3-(Methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




